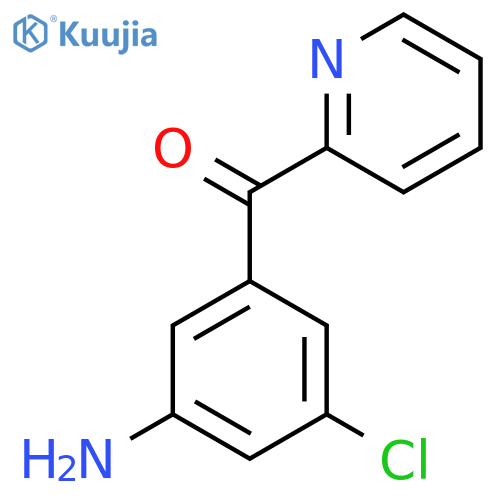

Cas no 1261800-43-4 (2-(3-Amino-5-chlorobenzoyl)pyridine)

1261800-43-4 structure

商品名:2-(3-Amino-5-chlorobenzoyl)pyridine

CAS番号:1261800-43-4

MF:C12H9ClN2O

メガワット:232.66566157341

CID:4929030

2-(3-Amino-5-chlorobenzoyl)pyridine 化学的及び物理的性質

名前と識別子

-

- 2-(3-Amino-5-chlorobenzoyl)pyridine

-

- インチ: 1S/C12H9ClN2O/c13-9-5-8(6-10(14)7-9)12(16)11-3-1-2-4-15-11/h1-7H,14H2

- InChIKey: YULSNBLBXXMEDC-UHFFFAOYSA-N

- ほほえんだ: ClC1C=C(C=C(C=1)C(C1C=CC=CN=1)=O)N

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 259

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 56

2-(3-Amino-5-chlorobenzoyl)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A022005152-500mg |

2-(3-Amino-5-chlorobenzoyl)pyridine |

1261800-43-4 | 97% | 500mg |

$1,058.40 | 2022-03-01 | |

| Alichem | A022005152-1g |

2-(3-Amino-5-chlorobenzoyl)pyridine |

1261800-43-4 | 97% | 1g |

$1,612.80 | 2022-03-01 |

2-(3-Amino-5-chlorobenzoyl)pyridine 関連文献

-

Weizhen Yao,Yulin Meng,Xianglin Liu,Zhanguo Wang CrystEngComm, 2021,23, 2360-2366

-

Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277

-

Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824

-

Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403

-

Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617

1261800-43-4 (2-(3-Amino-5-chlorobenzoyl)pyridine) 関連製品

- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)

- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)

- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)

- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)

- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)

- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)

- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)

- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)

- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)

- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)

推奨される供給者

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量